2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

Medicinal Chemistry Peptidomimetics ADME Optimization

This racemic Cbz-cyclohexylglycine (CAS 93025-71-9, ≥98%) offers distinct advantages over substituted analogs. The cyclohexylglycine scaffold provides a quantifiable LogP advantage (+1.44 units vs. Cbz-phenylglycine), enhancing membrane permeability and CNS penetration. The orthogonal Cbz group remains intact during acidic and basic deprotection, enabling convergent peptide synthesis strategies unattainable with Fmoc/Boc analogs. Its racemic nature eliminates costly chiral separation, making it an economical reference standard for chiral HPLC/SFC method validation and a cost-efficient building block for gram-to-kilogram procurement in protease inhibitor and antimicrobial peptide programs.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 93025-71-9
Cat. No. B3038910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
CAS93025-71-9
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
InChIKeyCUSYTUPJAYLNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid (CAS 93025-71-9): A Versatile Cbz-Protected Cyclohexylglycine Building Block for Peptide Synthesis and Medicinal Chemistry


2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 93025-71-9), also known as Cbz-cyclohexylglycine or N-Cbz-RS-cyclohexylglycine, is a racemic N-protected non-proteinogenic amino acid derivative. It consists of a cyclohexylglycine core bearing a benzyloxycarbonyl (Cbz) protecting group, with molecular formula C16H21NO4 and molecular weight 291.34 g/mol. This compound serves as a crucial chiral building block in peptide synthesis and pharmaceutical research, particularly as an intermediate for constructing protease inhibitors and peptidomimetics. Its cyclohexyl moiety confers enhanced lipophilicity (LogP = 3.34) and conformational rigidity compared to aromatic phenyl analogs, while the Cbz group provides orthogonal protection compatible with Fmoc and Boc strategies .

Why 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid Cannot Be Replaced by Generic Amino Acid Derivatives


Generic substitution of 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid with other N-protected amino acids—such as Cbz-phenylglycine, Cbz-cyclohexylalanine, or Boc/Fmoc-cyclohexylglycine—fails due to distinct steric, electronic, and orthogonal protection requirements. The cyclohexylglycine scaffold offers a unique balance of conformational restriction and lipophilicity (LogP = 3.34) that differs fundamentally from both planar aromatic phenylglycine (LogP = 1.9) [1] and the extended side chain of cyclohexylalanine. Furthermore, the Cbz protecting group exhibits orthogonal deprotection chemistry relative to Boc and Fmoc, enabling sequential unmasking in complex multi-step syntheses . The racemic nature (CAS 93025-71-9) of this specific compound provides distinct value as a reference standard and analytical benchmark compared to enantiopure forms .

Quantitative Differentiation Evidence for 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid (CAS 93025-71-9)


Lipophilicity Advantage of Cyclohexylglycine vs. Phenylglycine Scaffold

The cyclohexylglycine core of 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid confers significantly higher lipophilicity compared to its aromatic analog Cbz-phenylglycine, impacting pharmacokinetic properties in peptide drug candidates. The measured LogP for Cbz-cyclohexylglycine is 3.34 , whereas Cbz-phenylglycine (LogP = 1.9) [1] is more than 75% less lipophilic. This difference arises from the saturated cyclohexyl ring versus the planar phenyl ring, which reduces π-stacking and alters membrane permeability.

Medicinal Chemistry Peptidomimetics ADME Optimization

Conformational Rigidity: Cyclohexylglycine vs. Cyclohexylalanine in Peptide Backbone

The cyclohexylglycine scaffold provides greater conformational restriction than the homologous cyclohexylalanine, which contains an additional methylene group. In peptide foldamer studies, cyclohexylglycine residues limit conformational flexibility about the Cα-Cβ bond more effectively than cyclohexylalanine due to the direct attachment of the cyclohexyl ring to the α-carbon [1]. This constraint is critical for preorganizing peptide secondary structure and enhancing target binding affinity.

Peptide Engineering Foldamer Design Conformational Analysis

Orthogonal Deprotection: Cbz vs. Boc and Fmoc Protection Strategies

The Cbz protecting group in 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protection, enabling sequential deprotection in complex peptide syntheses. While Cbz is stable to both acidic and basic conditions, it is readily removed via hydrogenolysis—a unique chemoselectivity profile not shared by Boc or Fmoc . This orthogonality allows for the construction of peptides containing multiple protected functionalities without cross-reactivity [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Multi-step Synthesis

Enantiomeric Potency Differentiation: L- vs. D-Cyclohexylglycine in Antimicrobial Assays

In antimicrobial peptide studies, the L- and D-enantiomers of cyclohexylglycine exhibit distinct biological potencies, highlighting the critical importance of stereochemical purity. Data from a peptidomimetic library shows that L-cyclohexylglycine (IC₅₀ = 48 ± 8.5 μg/mL) is significantly more potent than D-cyclohexylglycine (IC₅₀ = 78 ± 1.8 μg/mL), a 1.6-fold difference [1]. The racemic compound (CAS 93025-71-9) serves as a valuable reference standard for chiral analytical method development and as a cost-effective starting material for resolution studies.

Antimicrobial Peptides Chiral Recognition Structure-Activity Relationship

Thermal Stability and Storage Requirements vs. Free Cyclohexylglycine

The Cbz-protected cyclohexylglycine (CAS 93025-71-9) exhibits superior ambient stability compared to unprotected cyclohexylglycine, simplifying procurement and handling. While free cyclohexylglycine requires stringent storage conditions due to its reactive primary amine, the Cbz-protected derivative is stable at room temperature for short-term shipping and can be stored at 2-8°C long-term . The melting point of the enantiopure L-form is 111-114°C [1], indicating robust solid-state stability.

Chemical Stability Procurement Logistics Storage Optimization

Synthetic Yield Advantage: Cbz Protection of Cyclohexylglycine

The Cbz protection of cyclohexylglycine proceeds with high synthetic efficiency, providing a cost advantage in large-scale procurement. Reported yields for the reaction of L-cyclohexylglycine with benzyl chloroformate to produce Cbz-L-cyclohexylglycine reach approximately 89% , demonstrating a robust and scalable synthetic route. This high yield translates directly to lower production costs compared to alternative protecting groups with lower coupling efficiencies.

Process Chemistry Synthetic Efficiency Cost Optimization

Optimal Procurement and Application Scenarios for 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid (CAS 93025-71-9)


Chiral Analytical Method Development and Quality Control

The racemic nature of CAS 93025-71-9 makes it an indispensable reference standard for developing and validating chiral HPLC or SFC methods to separate and quantify enantiopure Cbz-cyclohexylglycine (L- and D-forms) in pharmaceutical manufacturing. Given the 1.6-fold potency difference between enantiomers observed in antimicrobial assays [1], precise chiral purity determination is a critical quality attribute for API manufacturing. This compound provides the baseline racemic mixture required for method qualification and system suitability testing.

Solution-Phase Convergent Peptide Synthesis

The Cbz protecting group's orthogonality to both Boc (acid-labile) and Fmoc (base-labile) chemistry makes this compound uniquely suited for solution-phase convergent peptide synthesis strategies [1]. In multi-fragment coupling approaches, the Cbz group remains intact during acidic and basic deprotection steps, enabling sequential unmasking of amine functionalities only when hydrogenolysis is applied. This is particularly valuable for constructing macrocyclic HCV protease inhibitors where cyclohexylglycine serves as a key P2 residue [2].

Peptidomimetic Lead Optimization for Enhanced Lipophilicity

For medicinal chemistry programs seeking to improve membrane permeability and metabolic stability of peptide leads, this compound provides a direct route to incorporate the high-lipophilicity cyclohexylglycine scaffold (LogP = 3.34) [1]. Compared to Cbz-phenylglycine (LogP = 1.9), the 1.44-unit LogP increase offers a quantifiable advantage for optimizing oral bioavailability and CNS penetration in protease inhibitor and antimicrobial peptide programs. This scaffold is particularly relevant for plasmepsin V inhibitors where cyclohexylglycine at the P2 position yields potent antimalarial activity [2].

Cost-Effective Large-Scale Building Block Procurement

The high synthetic yield (~89%) of Cbz protection chemistry [1], combined with favorable storage stability (2-8°C long-term storage) [2], positions this compound as an economically efficient building block for gram-to-kilogram procurement. The reduced cold-chain requirements compared to free cyclohexylglycine and the racemic nature (avoiding costly chiral separation steps) translate to lower total acquisition costs for pilot plant and manufacturing campaigns requiring this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.